Ethyl 4-(oxan-4-yl)-2,4-dioxobutanoate
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Overview
Description
Ethyl 4-(oxan-4-yl)-2,4-dioxobutanoate is an organic compound that features a unique structure with a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(oxan-4-yl)-2,4-dioxobutanoate typically involves the reaction of ethyl acetoacetate with tetrahydropyran-4-carboxaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product with good yield. The reaction conditions often include the use of a catalyst such as p-toluenesulfonic acid in a solvent like dichloromethane at ambient temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(oxan-4-yl)-2,4-dioxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(oxan-4-yl)-2,4-dioxobutanoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(oxan-4-yl)-2,4-dioxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(oxan-4-yl)-3-oxopropanoate: Similar structure but with different functional groups.
Methyl (S)-3-(oxiran-2-yl)propanoate: Another ester with a different ring structure.
2,4,6-Tri-substituted-1,3,5-Triazines: Compounds with similar reactivity but different core structures
Uniqueness
Ethyl 4-(oxan-4-yl)-2,4-dioxobutanoate is unique due to its combination of a tetrahydropyran ring and dioxobutanoate moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic applications and research studies.
Properties
IUPAC Name |
ethyl 4-(oxan-4-yl)-2,4-dioxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O5/c1-2-16-11(14)10(13)7-9(12)8-3-5-15-6-4-8/h8H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVBIQBTDSRQDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1CCOCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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